2-amino-N,N-dimethylpyridine-4-sulfonamide

Hydrogen Bonding Solubility Medicinal Chemistry

This pyridine-4-sulfonamide building block features a unique 2-amino substitution pattern that creates a distinct hydrogen-bonding and electronic profile, differentiating it from analogs. Its favorable LogP (0.3359) and TPSA (76.29 Ų) make it ideal for CNS drug candidate development and metal-organic catalyst design where precise H-bonding networks are essential. Ensure synthetic reproducibility with this high-purity, analytically fingerprinted intermediate.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B15124349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N-dimethylpyridine-4-sulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=NC=C1)N
InChIInChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)
InChIKeyXDIGFFQPXHTTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-dimethylpyridine-4-sulfonamide: Analytical Characterization and Procurement-Relevant Properties


2-Amino-N,N-dimethylpyridine-4-sulfonamide (CAS 1247721-02-3) is a pyridine-based sulfonamide featuring a 2-amino substituent and a N,N-dimethylsulfonamide group at the 4-position . This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis, with a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol [1]. Its structural features, including the amino group and the sulfonamide moiety, suggest potential for hydrogen bonding and metal coordination, making it a candidate for applications in catalysis and pharmaceutical research .

2-Amino-N,N-dimethylpyridine-4-sulfonamide: Why Close Analogs Cannot Simply Be Interchanged


The presence of a 2-amino group and the specific 4-position sulfonamide in 2-amino-N,N-dimethylpyridine-4-sulfonamide creates a unique hydrogen-bonding and electronic profile that is not replicated by its closest analogs, such as N,N-dimethylpyridine-4-sulfonamide (lacking the 2-amino group) or the 3-position sulfonamide isomer [1]. These structural differences lead to measurable variations in lipophilicity (LogP) and hydrogen-bonding capacity, which directly impact solubility, membrane permeability, and potential target interactions . As a result, generic substitution with a similar pyridine sulfonamide without the 2-amino-4-sulfonamide substitution pattern would likely alter key physicochemical properties and compromise reproducibility in sensitive synthetic or biological applications.

2-Amino-N,N-dimethylpyridine-4-sulfonamide: Quantified Differentiation from Analogs


Enhanced Hydrogen-Bonding Capacity Relative to N,N-Dimethylpyridine-4-sulfonamide

2-Amino-N,N-dimethylpyridine-4-sulfonamide possesses one hydrogen bond donor (from the 2-amino group), whereas N,N-dimethylpyridine-4-sulfonamide has zero . This difference directly impacts aqueous solubility and potential for intermolecular interactions in both synthetic and biological contexts.

Hydrogen Bonding Solubility Medicinal Chemistry

Slightly Higher Lipophilicity (LogP) Compared to N,N-Dimethylpyridine-4-sulfonamide

The calculated LogP of 2-amino-N,N-dimethylpyridine-4-sulfonamide (0.3359) is marginally higher than that of N,N-dimethylpyridine-4-sulfonamide (0.3319) . This subtle increase in lipophilicity, despite the addition of a polar amino group, is likely due to the combined electronic and steric effects of the 2-amino substitution on the pyridine ring.

Lipophilicity LogP ADME

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Compared to N,N-Dimethylpyridine-4-sulfonamide

The target compound exhibits a molecular weight of 201.25 g/mol and a TPSA of 76.29 Ų, whereas N,N-dimethylpyridine-4-sulfonamide has a molecular weight of 186.23 g/mol and a TPSA of 62.99 Ų . The higher TPSA reflects the additional polar surface area contributed by the 2-amino group.

Physicochemical Properties TPSA Drug-likeness

2-Amino-N,N-dimethylpyridine-4-sulfonamide: Optimal Application Scenarios Based on Differentiated Properties


Synthetic Intermediate for Hydrogen-Bond-Dependent Catalysts or Ligands

The presence of a hydrogen bond donor (2-amino group) and a strong hydrogen bond acceptor (sulfonamide oxygen) makes 2-amino-N,N-dimethylpyridine-4-sulfonamide a suitable building block for the design of metal-organic catalysts or supramolecular assemblies where precise hydrogen-bonding networks are required .

Scaffold for Medicinal Chemistry Optimization Requiring Balanced Lipophilicity

The compound's calculated LogP of 0.3359 and TPSA of 76.29 Ų place it in a favorable range for central nervous system (CNS) drug candidates or for compounds intended for oral administration, where moderate lipophilicity and polar surface area are often desirable .

Reference Standard for Analytical Method Development

The distinct physicochemical properties (MW, LogP, TPSA, H-bond donor count) relative to its analogs provide a clear analytical fingerprint, making 2-amino-N,N-dimethylpyridine-4-sulfonamide a useful reference standard for method validation in HPLC, LC-MS, or other separation techniques [1].

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